molecular formula C12H8F6O2 B14680908 4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one CAS No. 35443-95-9

4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one

Cat. No.: B14680908
CAS No.: 35443-95-9
M. Wt: 298.18 g/mol
InChI Key: HZTBSJJYWGGGCL-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a methoxyphenyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and trifluoromethyl ketones.

    Reaction Conditions: The reaction may involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by the addition of trifluoromethylating agents.

    Catalysts: Catalysts such as palladium or copper complexes may be used to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(4-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one: Similar structure with a different position of the methoxy group.

    4,4,4-Trifluoro-1-(3-hydroxyphenyl)-3-(trifluoromethyl)but-2-en-1-one: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

35443-95-9

Molecular Formula

C12H8F6O2

Molecular Weight

298.18 g/mol

IUPAC Name

4,4,4-trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one

InChI

InChI=1S/C12H8F6O2/c1-20-8-4-2-3-7(5-8)9(19)6-10(11(13,14)15)12(16,17)18/h2-6H,1H3

InChI Key

HZTBSJJYWGGGCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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